3β,5β-Tetrahydro Cortisone 3-Acetate
Description
Properties
Molecular Formula |
C₂₃H₃₄O₆ |
|---|---|
Molecular Weight |
406.51 |
Synonyms |
(3β,5β)-3,17,21-Trihydroxypregnane-11,20-dione 3-Acetate; 3β,17,21-Trihydroxy-5β-pregnan-_x000B_11,20-dione 3-Acetate; 5β-Pregnan-3β,17α,21-triol-11,20-dione 3-Acetate; 3β-Acetyloxy-17α,21-dihydroxy-5β-pregnane-11,20-dione |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations in 3β,5β Tetrahydro Cortisone 3 Acetate Research
Systematic Nomenclature and Isomeric Relationships of Cortisone (B1669442) Derivatives
The naming of steroids is a systematic process governed by the International Union of Pure and Applied Chemistry (IUPAC), designed to convey the exact structure, including its stereochemistry. britannica.com The name "3β,5β-Tetrahydro Cortisone 3-Acetate" itself provides a roadmap to its molecular structure, built upon the foundation of the parent steroid, cortisone.
Cortisone is systematically known as 17,21-dihydroxypregn-4-ene-3,11,20-trione. researchgate.netchemspider.com The term "tetrahydro" indicates that two double bonds in the cortisone molecule have been saturated with hydrogen atoms. In this specific case, the double bond at the C4-C5 position of the A-ring is reduced. The prefixes "3β" and "5β" are crucial stereochemical descriptors. britannica.com In steroid nomenclature, substituents that are on the same side of the ring system as the angular methyl groups at C10 and C13 are designated as β and are represented by a solid wedge in structural drawings. Those on the opposite side are designated as α and shown with a dashed line. researchgate.net Therefore, "3β" signifies that the hydroxyl group at the third carbon position, which is subsequently acetylated, projects in the β-orientation. "5β" indicates that the hydrogen atom at the fifth carbon position also has a β-orientation, leading to a cis fusion between the A and B rings of the steroid nucleus. britannica.commdpi.com This is a key distinction from the 5α isomers, which have a trans ring fusion and a more planar structure. nih.gov
Finally, "3-Acetate" specifies that the hydroxyl group at the C3 position has been converted into an acetate (B1210297) ester. The isomeric relationship between this compound and other cortisone metabolites, such as tetrahydrocortisone (B135524) (urocortisone) and allo-tetrahydrocortisone, is defined by the stereochemistry at the C3 and C5 positions. nih.govwikipedia.org For instance, allo-tetrahydrocortisone is the 5α-epimer of tetrahydrocortisone. nih.gov The presence of multiple chiral centers in the steroid nucleus gives rise to a large number of possible stereoisomers, each with potentially distinct biological activities. doubtnut.comlibretexts.org
Table 1: Key Nomenclature for this compound and Related Compounds
| Term | Significance in this compound | General Steroid Context |
|---|---|---|
| Cortisone | Parent steroid molecule from which the compound is derived. | A glucocorticoid hormone. nih.gov |
| Tetrahydro | Indicates the saturation of the C4-C5 double bond. | A common modification in steroid metabolism. |
| 3β | Specifies the stereochemistry of the substituent at the C3 position as beta. | Denotes a substituent projecting on the same side as the C10 and C13 methyl groups. britannica.com |
| 5β | Specifies the stereochemistry of the hydrogen at the C5 position as beta, resulting in a cis A/B ring fusion. mdpi.com | Leads to a bent molecular shape. mdpi.com |
| 3-Acetate | Indicates an acetate group esterified to the hydroxyl at the C3 position. | A common derivative to modify a compound's properties. |
Conformational Analysis and Stereochemical Impact on Biological Interactions
This bent structure significantly influences how the molecule can fit into the binding pocket of a protein. For an enzyme or receptor to bind to its ligand, there must be a high degree of complementarity in their shapes. The altered geometry of 5β-steroids can dramatically affect this binding affinity. For instance, the enzyme steroid 5β-reductase (AKR1D1) is specifically responsible for creating this A/B cis ring fusion. portlandpress.com Molecular modeling studies of AKR1D1 show that the steroid's A-ring is buried deep within the enzyme's active site, while the D-ring and the C-17 side chain are oriented towards the surface. portlandpress.com
While minimal structural differences in steroid molecules can significantly alter their biological potency and efficacy, the specific biological interactions of this compound are not extensively documented in publicly available research. nih.gov However, the profound conformational changes induced by the 5β configuration are known to be a key determinant of biological activity in other steroids. mdpi.com For example, the detergent-like properties of bile acids, which are essential for fat absorption, are a direct result of their 5β-configuration. mdpi.com It is therefore reasonable to infer that the bent structure of this compound would lead to interactions with biological targets that are distinct from its 5α-isomer.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Confirmation
The unambiguous determination of a steroid's complex three-dimensional structure, including the subtle but critical aspects of its stereochemistry, relies on a suite of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are indispensable tools in this field. nih.govnih.govnih.govtaylorfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the structure of organic molecules, including steroids. nih.govcreative-biostructure.com For distinguishing isomers, NMR is particularly powerful. creative-biostructure.comoxinst.comwikipedia.org The chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment and spatial arrangement of atoms. nih.gov For instance, the orientation of substituents as axial or equatorial in the steroid's chair-like ring conformations can be determined from the coupling constants between adjacent protons. capes.gov.br Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-bond and through-space connectivities, respectively, providing definitive proof of the stereochemical relationships between different parts of the molecule. creative-biostructure.com
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive and specific technique for the analysis of steroids and their metabolites. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the identification and quantification of specific steroid isomers in complex biological mixtures. nih.govresearchgate.netnih.gov While standard MS provides the molecular weight of a compound, tandem mass spectrometry (MS/MS) involves fragmenting the initial ion and analyzing the resulting fragments. nih.gov This fragmentation pattern can be unique to a specific isomer, aiding in its identification. LC-MS/MS is often preferred for steroid analysis as it can often be performed without the need for chemical derivatization, which is typically required for GC-MS. nih.gov
X-ray Crystallography: X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a crystal of the compound, a three-dimensional map of electron density can be generated, revealing atomic positions and bond lengths with high precision. wikipedia.org This technique has been fundamental in understanding the structure and function of numerous biological molecules, including steroids and their interactions with protein targets. taylorfrancis.comnih.govnih.govosti.gov While obtaining a suitable crystal for analysis can be a challenge, the resulting structure provides unequivocal proof of the molecule's absolute configuration and conformation.
Table 2: Analytical Techniques for Steroid Structural Elucidation
| Technique | Principle | Application to this compound |
|---|---|---|
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. creative-biostructure.com | Determination of proton and carbon environments, confirmation of stereochemistry at C3 and C5, and analysis of ring conformation. nih.gov |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | Accurate mass determination and fragmentation analysis to confirm molecular formula and distinguish from other isomers. nih.gov |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a crystal to determine the precise three-dimensional arrangement of atoms. wikipedia.org | Provides definitive proof of the absolute configuration and solid-state conformation of the molecule. taylorfrancis.com |
Chemical Synthesis and Derivatization Strategies for 3β,5β Tetrahydro Cortisone 3 Acetate
Total Synthesis Pathways and Methodological Advancements
A complete de novo total synthesis of 3β,5β-Tetrahydro Cortisone (B1669442) 3-Acetate is not a common strategy documented in scientific literature. The complex, stereochemically rich tetracyclic core of this steroid makes total synthesis a challenging and lengthy endeavor. Historically, the total synthesis of foundational steroids like equilenin (B1671562) and cortisone were landmark achievements in organic chemistry, often involving numerous steps and complex reaction sequences.
Modern synthetic efforts for complex steroids frequently employ semi-synthesis, which starts from readily available natural products. nih.gov This approach is more efficient as it leverages the pre-existing and stereochemically defined steroidal backbone. For 3β,5β-Tetrahydro Cortisone 3-Acetate, the logical and primary precursor is cortisone acetate (B1210297), a widely available corticosteroid. nih.govnih.gov The synthesis, therefore, revolves around the stereocontrolled reduction of the A-ring of the cortisone molecule.
Stereoselective Reduction Approaches for A-Ring and Carbonyl Centers
The conversion of cortisone acetate to this compound requires the stereoselective reduction of the Δ4 double bond and the C3-ketone. This transformation establishes two new chiral centers at C3 and C5, and the desired product features a cis-fused A/B ring junction (5β) and an equatorial hydroxyl group at C3 (3β).
The initial and most critical step is the reduction of the α,β-unsaturated ketone in the A-ring to generate the 5β-pregnane backbone. This is a known challenge in steroid chemistry, as catalytic hydrogenation can lead to a mixture of 5α and 5β isomers. acs.org The ratio of these isomers is highly dependent on the catalyst, solvent, and other reaction conditions. acs.org For instance, the hydrogenation of progesterone (B1679170), a related pregnane (B1235032) steroid, can result in a mixture of 5α and 5β products, with selectivity being influenced by the choice of catalyst and additives. acs.org
Following the establishment of the 5β configuration, the subsequent reduction of the 3-ketone must yield the 3β-hydroxyl group. The stereochemical outcome of this reduction is dictated by the direction of hydride attack on the carbonyl. In the context of a 5β-steroid, the A-ring adopts a bent conformation, which can influence the steric accessibility of the C3-ketone. While specific high-yield methods for the direct reduction of 5β-pregnane-3,11,20-trione to the 3β-hydroxy isomer are not extensively detailed in readily available literature, general principles of steroid ketone reduction apply. Bulky hydride reagents tend to favor equatorial attack, which in this case would lead to the axial 3α-hydroxy isomer. To achieve the equatorial 3β-hydroxy isomer, a less sterically hindered reagent that can approach from the axial face would be required.
A study on the synthesis of allotetrahydrocortisol (B135583) (a 3α,5α isomer) utilized potassium tri-sec-butylborohydride for the stereoselective reduction of a 3-ketone, highlighting that specific reagent choice is critical for achieving desired stereochemistry. frontiersin.org While this applies to a different isomer, it underscores the methodological precision required.
| Precursor | Reaction Type | Reagents/Conditions | Product(s) | Key Observation |
| Steroidal 4-ene-3-one | Catalytic Hydrogenation | Pd/C, H₂, various solvents | 5β- and 5α-dihydro products | Selectivity is sensitive to conditions and substituents. acs.org |
| 5α-Dihydrocortisol 21-tetrahydropyranyl ether | Ketone Reduction | Potassium tri-sec-butylborohydride in THF | allo-THF (3α,5α) | Demonstrates high stereoselectivity in steroid ketone reduction. frontiersin.org |
| Prednisolone/Prednisone | Reductive Deuteration | Rh/Alumina, D₂, CH₃COOD | Labeled 3α,5β- and 3α,5α-tetrahydro metabolites | Method for introducing A-ring saturation, yielding the 3α-hydroxy isomer. nih.gov |
Enzymatic and Biocatalytic Synthesis Routes for Stereoisomers
The biosynthesis of 3β,5β-tetrahydro steroids from their Δ4-3-ketone precursors in the body provides a blueprint for enzymatic and biocatalytic approaches. The conversion of progesterone to epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one) is accomplished through the sequential action of two enzymes: 5β-reductase (AKR1D1) and a 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org A similar pathway is expected for cortisone.
5β-Reductase (AKR1D1): This enzyme catalyzes the stereospecific reduction of the Δ4 double bond of cortisone to yield 5β-dihydrocortisone (5β-pregnane-3,11,20-trione). nih.govnih.gov This reaction establishes the crucial cis-fusion of the A and B rings. nih.gov
3β-Hydroxysteroid Dehydrogenase (3β-HSD): Following the initial reduction, a 3β-HSD can reduce the 3-ketone of 5β-dihydrocortisone to the corresponding 3β-hydroxyl group, yielding 3β,5β-tetrahydrocortisone. nih.gov The subsequent acetylation of the 3-hydroxyl group would yield the final product.
The use of whole-cell biotransformations or isolated enzymes offers a green chemistry alternative to traditional chemical methods, often providing high regio- and stereoselectivity. nih.gov For example, various microorganisms, including those from the genus Rhodococcus, are known to perform a range of steroid modifications. researchgate.net While much of the research on microbial steroid conversion focuses on dehydrogenation or the production of 3α-hydroxy metabolites, the existence of 3β-HSDs points to the feasibility of developing biocatalytic systems for the synthesis of 3β,5β-tetrahydro steroids. frontiersin.orgmicrobialtec.comwikipedia.org
| Enzyme Class | Substrate | Product Stereochemistry | Relevance |
| 5β-Reductase (AKR1D1) | Δ4-3-Ketosteroids (e.g., Cortisone) | 5β-dihydrosteroid | Establishes the required A/B ring cis-junction. nih.govnih.gov |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 3-Keto-5β-steroids | 3β-Hydroxy-5β-steroid | Catalyzes the formation of the desired 3β-hydroxyl group. wikipedia.orgnih.gov |
| Carbonyl Reductases from various microbes | Ketones | Chiral alcohols | General class of enzymes used for stereoselective ketone reductions. researchgate.net |
Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Probes
The generation of derivatives and analogs of this compound is essential for probing its structure-activity relationships (SAR) and for developing tools for biological investigation. Derivatization typically targets the available functional groups, which in the parent tetrahydrocortisone (B135524) molecule include the hydroxyl groups at C3 and C17, and the ketone at C11. The acetate at C3 in the title compound is itself a derivative.
Strategies for generating SAR probes can be inferred from work on related steroids:
Modification at C3: The 3β-hydroxyl group (after deacetylation) is a prime site for modification. A study on neuroactive 5β-pregnanes involved the synthesis of a series of 3β-(phenylethynyl) derivatives to explore their affinity for GABAA receptors. researchgate.net This indicates that introducing aryl or other bulky groups at this position can be a viable strategy for creating biologically active analogs.
Esterification and Etherification: The hydroxyl groups can be converted to a variety of esters or ethers to modulate properties like lipophilicity and metabolic stability. The synthesis of hemiesters of 3β,5β-tetrahydropregnanes has been suggested as a way to modulate activity at NMDA and GABAA receptors. nih.gov
Heterocyclic Annulation: The introduction of heterocyclic rings can significantly alter the biological profile of a steroid. For example, tetrazole moieties have been appended to the C3 position of androstane (B1237026) and pregnane derivatives to create potent 5α-reductase inhibitors. nih.gov
Derivatization for Analytical Probes: While not strictly for SAR, the synthesis of derivatives for immunoassays and other analytical methods demonstrates the chemical tractability of these molecules. Carboxylated derivatives of 3α,5β-Tetrahydro Cortisone 3-Acetate have been synthesized to develop specific immunoassays. sigmaaldrich.com Fluorescent tags, such as 9-anthroyl nitrile, have also been attached to the hydroxyl groups of tetrahydro-metabolites of cortisol and cortisone to enable sensitive detection by HPLC. researchgate.net These methods confirm that the hydroxyl groups are accessible for chemical modification.
| Compound Class | Derivatization Strategy | Purpose |
| 3α,5β-Tetrahydro Cortisone 3-Acetate | Synthesis of carboxylated derivatives | Development of specific immunoassays. sigmaaldrich.com |
| Tetrahydro-metabolites of Cortisol/Cortisone | Attachment of fluorescent tags (e.g., 9-anthroyl nitrile) | Enabling sensitive detection in biological fluids. researchgate.net |
| 3α-Hydroxy-5β-pregnan-20-ones | Introduction of substituted phenylethynyl groups at C3 | SAR studies for GABAA receptor modulation. researchgate.net |
| Androstane/Pregnane derivatives | Appending tetrazole rings at C3 | Creation of novel 5α-reductase inhibitors. nih.gov |
Metabolic Transformations and Biotransformation Pathways of 3β,5β Tetrahydro Cortisone 3 Acetate
Identification and Characterization of Primary and Secondary Metabolites
The metabolic pathway of 3β,5β-Tetrahydro Cortisone (B1669442) 3-Acetate begins with its parent compound, cortisone. Cortisone undergoes extensive phase I and phase II metabolism. The initial step towards forming the tetrahydro- A-ring structure involves the reduction of the C4-C5 double bond. Subsequent reactions modify the molecule further, leading to a cascade of primary and secondary metabolites.
The primary precursor to the titular compound is Cortisone . Through enzymatic action, cortisone is converted into its A-ring reduced metabolites. The principal pathway involves the formation of 3α,5β-Tetrahydrocortisone (THE) , which is a major inactive urinary metabolite of cortisone. wikipedia.org The specific compound of interest, 3β,5β-Tetrahydro Cortisone 3-Acetate , is a stereoisomer and an acetylated derivative of THE.
Once formed, this compound is subject to further biotransformation. The primary metabolic reactions it undergoes are deacetylation followed by conjugation.
Deacetylation: The acetyl group at the C3 position is hydrolyzed, yielding 3β,5β-Tetrahydrocortisone . This reaction is a critical step, as the removal of the acetyl group exposes a hydroxyl group necessary for subsequent conjugation.
Conjugation: Following deacetylation, the resulting 3β,5β-Tetrahydrocortisone is rapidly converted into more polar, water-soluble products through phase II conjugation reactions. The main conjugation pathways are glucuronidation and sulfation. nih.gov This leads to the formation of secondary metabolites such as 3β,5β-Tetrahydrocortisone 3-glucuronide and 3β,5β-Tetrahydrocortisone 3-sulfate . These conjugated metabolites are biologically inactive and readily excreted in the urine. nih.govoup.com
Enzymatic Reduction Mechanisms at C3 and C5 (e.g., Aldehyde Reductases, 5β-Reductase)
The formation of the tetrahydro structure of cortisone metabolites is catalyzed by A-ring reductases. nih.gov These enzymes are critical for the inactivation of glucocorticoids. Two key reductions occur: one at the C4-C5 double bond and another at the C3-keto group.
5β-Reductase (AKR1D1): The reduction of the Δ4-double bond of cortisone is catalyzed by either 5α-reductase or 5β-reductase. The formation of the 5β-isomer, which is characteristic of 3β,5β-Tetrahydro Cortisone, is specifically mediated by the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1). endocrine-abstracts.orgwikipedia.org This enzyme introduces a hydrogen atom at the 5β position, resulting in a cis-fusion of the A and B rings of the steroid nucleus. The human enzyme efficiently acts on various substrates, including cortisone, to produce 5β-reduced metabolites. wikipedia.org
Hydroxysteroid Dehydrogenases (HSDs): Following the reduction of the A-ring, the 3-keto group is reduced to a hydroxyl group by members of the hydroxysteroid dehydrogenase (HSD) family, which belong to either the short-chain dehydrogenase/reductase (SDR) or the aldo-keto reductase (AKR) superfamilies. oup.com The formation of the 3β-hydroxyl group found in this compound is catalyzed by a specific 3β-hydroxysteroid dehydrogenase (3β-HSD). These enzymes catalyze the final steps in the formation of tetrahydro metabolites before subsequent conjugation. wikipedia.org
Acetylation and Deacetylation Dynamics in Biological Systems
The addition and removal of acetyl groups are important modifications in steroid metabolism, often serving to alter the biological activity or prepare the molecule for excretion.
Acetylation: The formation of this compound from its precursor requires the transfer of an acetyl group to the 3β-hydroxyl position. This reaction is catalyzed by an acetyltransferase . wikipedia.org While the specific enzyme responsible for acetylating this cortisone metabolite in humans is not definitively characterized, studies in yeast have identified sterol O-acetyltransferases, such as Atf2, which are capable of acetylating steroid precursors like pregnenolone. embopress.org It is plausible that homologous enzymes in mammals perform this function. Histone acetyltransferases (HATs), such as SRC-1, are also known to be involved in steroid-related pathways, although their primary role is in modifying histones and coactivator proteins to regulate gene expression. nih.govwikipedia.org
Deacetylation: The removal of the acetyl group is a hydrolysis reaction catalyzed by esterases. Human carboxylesterases (CESs) and arylacetamide deacetylase (AADAC) are serine-esterase enzymes that hydrolyze compounds containing ester or acetyl groups. nih.govnih.gov The deacetylation of this compound to yield 3β,5β-Tetrahydrocortisone is likely carried out by one of these enzymes, preparing the metabolite for phase II conjugation by exposing the hydroxyl group. nih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Their Enzymology
Conjugation is the final step in the metabolic inactivation of steroids, rendering them highly water-soluble for efficient urinary or biliary excretion. nih.gov For tetrahydrocortisone (B135524) metabolites, the principal conjugation reactions are glucuronidation and sulfation.
Glucuronidation: This is a major pathway where glucuronic acid is attached to the hydroxyl group of the steroid metabolite. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) . nih.gov Research has demonstrated that members of the UGT2B family, specifically UGT2B7 , are responsible for the glucuronidation of both 5α- and 5β-tetrahydrocortisone epimers. nih.gov The process requires the coenzyme UDP-glucuronic acid (UDPGA) as the donor of the glucuronyl group. acs.org
Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) to a hydroxyl group on the steroid. The enzymes responsible are sulfotransferases (SULTs) . nih.gov This process requires an activated sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.com Steroid sulfation is a key pathway in the adrenal glands and liver for managing steroid hormone levels. nih.govnih.gov While cortisol itself is not extensively sulfated, its metabolites can be. oup.commedchemexpress.com The reverse reaction, desulfation, is catalyzed by steroid sulfatase (STS). bioscientifica.com
Tissue and Subcellular Localization of Metabolic Enzymes Involved
The enzymes responsible for the biotransformation of cortisone and its metabolites are strategically located within specific tissues and subcellular compartments to ensure efficient processing. The liver is the principal organ for steroid metabolism. youtube.com
5β-Reductase (AKR1D1): This enzyme is predominantly located in the cytosol of liver cells (hepatocytes). endocrine-abstracts.org
Hydroxysteroid Dehydrogenases (HSDs): The subcellular localization of HSDs is diverse, reflecting their varied functions. They can be found in the endoplasmic reticulum (ER) , mitochondria , and the cytosol . oup.comnih.govoup.com For instance, 11β-HSD2 is localized exclusively to the ER. nih.gov
Acetyltransferases and Deacetylases: Sterol O-acetyltransferases and deacetylases involved in a sterol modification cycle in yeast are both membrane-bound proteins of the endoplasmic reticulum . embopress.org Carboxylesterases (CESs) are also found in the ER and cytosol.
UDP-Glucuronosyltransferases (UGTs): These phase II enzymes are membrane-bound proteins located in the endoplasmic reticulum of liver and kidney cells. nih.govnih.gov
Sulfotransferases (SULTs) and Sulfatases (STS): SULTs are generally cytosolic enzymes, whereas the steroid sulfatase (STS) that removes sulfate groups is a membrane-bound protein located in the lumen of the endoplasmic reticulum . bioscientifica.com
This compartmentalization allows for a sequential and orderly flow of metabolites through the various biotransformation pathways.
Molecular Interactions and Receptor Biology of 3β,5β Tetrahydro Cortisone 3 Acetate
Glucocorticoid Receptor (GR) Binding Affinity and Dissociation Kinetics
The interaction of 3β,5β-Tetrahydro Cortisone (B1669442) 3-Acetate with the glucocorticoid receptor (GR) is determined by its specific molecular structure. While direct binding affinity data for this specific metabolite is not extensively documented, its affinity can be inferred from the properties of related steroid structures. The parent compound, cortisone, is metabolically reduced to tetrahydrocortisone (B135524) (THE), which is generally considered an inactive metabolite. wikipedia.org The addition of an acetate (B1210297) group, as seen in 3β,5β-Tetrahydro Cortisone 3-Acetate, further modifies its potential for receptor interaction.
Research on other steroids shows that acetylation can have variable effects on GR binding. For instance, acetylation at the 21-position on hydrocortisone (B1673445) decreases the steroid's affinity for the receptor. nih.gov Conversely, the elongation of ester chains can sometimes lead to an increase in binding affinity. nih.gov Hydrocortisone acetate is known to bind to the cytoplasmic glucocorticoid receptor before the complex moves to the nucleus. nih.gov The 3β-acetate and the 5β-reduced A-ring of this compound are critical features that differentiate its binding kinetics from cortisol or synthetic glucocorticoids like dexamethasone. mdpi.com The 5β-configuration results in a non-planar structure, which can significantly influence how the steroid fits into the ligand-binding pocket of the GR. nih.gov
| Compound | Key Structural Features | Metabolic Relationship | Anticipated GR Binding Characteristics |
|---|---|---|---|
| Cortisone | Unsaturated A-ring, 11-keto group | Parent Glucocorticoid | Serves as a precursor; lower affinity than cortisol. |
| Tetrahydrocortisone (THE) | Saturated 5β A-ring, 3α-hydroxyl group | Inactive metabolite of cortisone. wikipedia.org | Generally considered to have minimal to no affinity for GR. |
| This compound | Saturated 5β A-ring, 3β-acetate group. | Acetylated metabolite of THE pathway. | Likely exhibits low binding affinity, influenced by the conformational change from the 5β-reduction and the presence of the 3-acetate group. nih.gov |
| Hydrocortisone Acetate | Unsaturated A-ring, 21-acetate group. nih.gov | Synthetic ester of hydrocortisone. nih.gov | Binds effectively to GR, though affinity is modified compared to the parent hydrocortisone. nih.govnih.gov |
Mineralocorticoid Receptor (MR) Interactions and Selectivity
The mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) are highly homologous steroid receptors that can bind to some of the same hormones and recognize similar DNA response elements. nih.govresearchgate.net Glucocorticoids like cortisol and corticosterone (B1669441) can activate MR with an affinity similar to that of aldosterone (B195564). researchgate.net However, the selectivity for aldosterone in specific tissues is maintained by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which inactivates cortisol to cortisone.
Given that this compound is a metabolite of cortisone, it is expected to have a very low binding affinity for the MR. The parent molecule, cortisone, does not effectively bind MR. The subsequent reduction to a tetrahydro- form and acetylation further distances its structure from that of potent mineralocorticoids. wikipedia.org The bent A/B ring junction characteristic of 5β-reduced steroids can sterically hinder an optimal fit within the MR's ligand-binding pocket, thus contributing to its selectivity and likely lack of significant mineralocorticoid activity. nih.gov In some contexts, certain steroid metabolites can even act as antagonists at other receptors; for example, high doses of deoxycorticosterone acetate (DOCA) may have antagonistic effects on GR while activating MR. nih.gov
Allosteric Modulation and Co-regulator Recruitment Dynamics
The function of steroid hormone receptors is governed by allosteric regulation, where the binding of a ligand to one part of the receptor—the ligand-binding domain (LBD)—induces conformational changes in distant regions. nih.gov When a steroid like this compound binds to the GR's LBD, it causes a structural rearrangement, particularly of a region known as helix 12, which forms part of the Activation Function 2 (AF-2) domain. nih.gov
This conformational change creates a new surface on the receptor that is recognized by co-regulator proteins (either co-activators or co-repressors). nih.gov The specific shape induced by the ligand determines which co-regulators are recruited. For instance, potent synthetic glucocorticoids like triamcinolone (B434) acetonide are known to increase intramolecular contacts within the LBD, enhancing the stability of the receptor-ligand complex and potently recruiting co-activators. nih.gov The unique structure of this compound, with its 5β-configuration and 3β-acetate group, would theoretically induce a distinct conformational state in the GR. This specific conformation would dictate its unique profile of co-regulator recruitment, and consequently, the specific set of genes it might regulate, distinguishing its effects from those of cortisol or synthetic glucocorticoids.
Impact on Gene Expression Profiles and Transcriptional Regulation in In Vitro Models
The ultimate effect of a steroid on a cell is reflected in its ability to alter gene expression. Should this compound bind to the GR, the resulting ligand-receptor complex would translocate to the nucleus. nih.gov There, it would bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. nih.govnih.gov
The specific profile of genes regulated by this compound in in vitro models would depend on its binding affinity (Section 5.1) and the co-regulators it recruits (Section 5.3). Based on the general function of glucocorticoids, these target genes would likely be involved in regulating inflammation, metabolism, and immune responses. nih.gov However, due to its unique structure, the magnitude and specific subset of regulated genes would likely differ from that of cortisol. For example, the particular conformation it stabilizes in the GR might favor binding to a different set of co-regulators, leading to a unique transcriptional signature. Detailed studies using techniques like transcriptomics (e.g., RNA-sequencing) in relevant cell models would be required to precisely map the gene expression profile modulated by this compound. Currently, specific in vitro gene expression data for this compound is not widely available in the literature.
Cellular and Biochemical Mechanisms of Action of 3β,5β Tetrahydro Cortisone 3 Acetate
Modulation of Intracellular Signaling Cascades (e.g., MAPK, NF-κB Pathways)
A comprehensive review of peer-reviewed scientific literature yields no specific studies investigating the direct effects of 3β,5β-Tetrahydro Cortisone (B1669442) 3-Acetate on key intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) pathways. Its precursor molecules, cortisol and cortisone, are well-known to exert profound effects on these pathways; however, the extensive metabolic processing, including A-ring reduction and acetylation, is generally associated with a significant reduction or loss of biological activity. As such, the role of 3β,5β-Tetrahydro Cortisone 3-Acetate as a modulator of these signaling events has not been established.
Effects on Cell Proliferation, Differentiation, and Apoptosis in Specific Cell Lines
There is currently no available research data from studies on specific cell lines that detail the effects of this compound on the fundamental cellular processes of proliferation, differentiation, or apoptosis. Scientific investigation has historically focused on the parent glucocorticoids rather than their terminal urinary metabolites.
Regulation of Steroidogenic and Metabolizing Enzyme Activities (e.g., 11β-HSD, CYP Enzymes)
The primary relevance of this compound in the context of enzyme activity relates to its formation rather than its function as a regulator. The compound is a terminal product of cortisone metabolism, a multi-step process involving several key enzymes. The urinary levels of its immediate precursor, 5β-Tetrahydrocortisone (THE), serve as a crucial biomarker for assessing the in-vivo activity of these enzymes, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govnih.gov
The metabolic pathway leading to the formation of this compound is as follows:
Cortisol to Cortisone Conversion: Active cortisol is converted to inactive cortisone by the enzyme 11β-HSD type 2 (11β-HSD2), primarily in mineralocorticoid target tissues like the kidney. nih.gov
A-Ring Reduction: Cortisone undergoes reduction of its A-ring, a reaction catalyzed by 5β-reductase (AKR1D1). This irreversible step is a key part of glucocorticoid inactivation. rupahealth.comresearchgate.net
Hydroxysteroid Conversion: The resulting intermediate is further metabolized by 3α-hydroxysteroid dehydrogenase to form 5β-Tetrahydrocortisone (THE). researchgate.netnih.gov
Acetylation: The final step involves the acetylation at the 3β-hydroxyl group to form this compound. This is a phase II conjugation reaction intended to increase water solubility for excretion, though the specific acetyltransferase responsible for this reaction on this substrate is not well-documented in the literature.
Table 1: Key Enzymes in the Formation Pathway of this compound Precursor
| Enzyme | Abbreviation | Function in Pathway | Cofactor |
| 11β-hydroxysteroid dehydrogenase type 2 | 11β-HSD2 | Inactivates cortisol to cortisone. nih.gov | NAD+ |
| 5β-reductase | AKR1D1 | Reduces the A-ring of cortisone. rupahealth.comresearchgate.net | NADPH |
| 3α-hydroxysteroid dehydrogenase | 3α-HSD | Converts the 3-keto group to a 3α-hydroxyl group, forming Tetrahydrocortisone (B135524). researchgate.netnih.gov | NAD(P)H |
Immunomodulatory Mechanisms in Cell Culture Models (e.g., Cytokine Production, Immune Cell Function)
No published studies were found that specifically examine the immunomodulatory effects of this compound in any cell culture model. Therefore, its potential to influence cytokine production, modulate immune cell function, or exert any pro- or anti-inflammatory effects remains uncharacterized. It is generally presumed to be an inactive metabolite with no significant immunomodulatory role.
Steroid Hormone Receptor Translocation and Dimerization Studies
There is no available literature from studies investigating the interaction of this compound with any steroid hormone receptors, including the glucocorticoid or mineralocorticoid receptors. Consequently, no data exist regarding its ability to induce receptor translocation to the nucleus or promote receptor dimerization. The structural modifications (A-ring saturation) characteristic of tetrahydro-metabolites are known to drastically reduce or abolish binding affinity for glucocorticoid receptors, suggesting that this compound is unlikely to function as a classical steroid hormone agonist. rupahealth.com
Advanced Analytical and Bioanalytical Methodologies for 3β,5β Tetrahydro Cortisone 3 Acetate in Research Samples
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and quantification of corticosteroids and their metabolites from complex biological matrices. These methods offer high resolution and sensitivity, making them ideal for analyzing specific steroid isomers and derivatives.
For the analysis of cortisone (B1669442) acetates and related compounds, reversed-phase chromatography is the most common approach. lcms.cz C18 columns are frequently utilized, providing effective separation based on the hydrophobicity of the analytes. lcms.cznih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with additives like acetic acid or tetrahydrofuran (B95107) (THF) to improve peak shape and resolution. lcms.cznih.gov The use of THF in the mobile phase, for instance, has been shown to achieve separation of nine different corticosteroids, including cortisone acetate (B1210297). lcms.cz
UPLC, with its use of sub-2 µm particle size columns, offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. jasco-global.com A rapid separation of cortisone acetate has been demonstrated using a UHPLC system with an analysis time four times shorter than conventional HPLC, while maintaining excellent resolution and reproducibility. jasco-global.com The separation of a complex mixture of 19 steroid hormones, including isobaric species like cortisone, has been successfully achieved using UPLC, demonstrating its power in resolving structurally similar compounds. lcms.cz
Detection for both HPLC and UPLC is typically performed using ultraviolet (UV) detectors, as corticosteroids possess a chromophore that absorbs light in the UV range, commonly around 254 nm. nih.gov The linearity of detection allows for accurate quantification over a defined concentration range. nih.gov
Table 1: Example HPLC/UPLC Method Parameters for Corticosteroid Acetate Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | Acclaim® 120 C18 (5 µm, 4.6 × 250 mm) lcms.cz | X-PressPak C18S (2.1 mm I.D. x 50 mm L, 2 µm) jasco-global.com |
| Mobile Phase | Water/Methanol/THF lcms.cz | Methanol/Ammonium Acetate nih.gov |
| Detection | UV at 254 nm nih.gov | PDA at 239 nm nih.gov |
| Flow Rate | 1.0 ml/min nih.gov | 0.048 mL/min nih.gov |
| Run Time | > 10 minutes (variable) | < 4 minutes jasco-global.com |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling
Mass spectrometry-based methods, particularly when coupled with chromatographic separation, provide unparalleled sensitivity and specificity for the quantification and profiling of steroid metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive urinary steroid profiling. endocrine-abstracts.orgendocrine-abstracts.org Due to the low volatility of steroids, a derivatization step is essential prior to GC analysis. This typically involves enzymatic hydrolysis of conjugated metabolites (glucuronides and sulfates) followed by conversion of the free steroids into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetate esters. endocrine-abstracts.orgresearchgate.net The analysis of acetate derivatives by GC-MS is a well-established practice. nih.gov Following derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of steroids in biological fluids due to its high selectivity and sensitivity, which minimizes the interferences common in immunoassays. nih.govrestek.commdpi.com This technique allows for the direct analysis of underivatized steroids in complex matrices like serum, plasma, and urine. nih.govnih.gov The separation is achieved by HPLC or UPLC, followed by detection using a tandem mass spectrometer. In LC-MS/MS, a specific precursor ion for the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity. researchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of multiple corticosteroids, including cortisone, and can be adapted for the specific analysis of 3β,5β-Tetrahydro Cortisone 3-Acetate. mdpi.comnih.gov
Table 2: Comparison of MS-Based Techniques for Steroid Analysis
| Feature | GC-MS | LC-MS/MS |
|---|---|---|
| Sample Preparation | Requires hydrolysis and derivatization endocrine-abstracts.org | Often direct injection after simple extraction nih.gov |
| Selectivity | High, based on retention time and mass spectrum | Very high, based on retention time and MRM transitions researchgate.net |
| Sensitivity | High | Very High, often lower limits of detection nih.gov |
| Application | Comprehensive steroid profiling endocrine-abstracts.org | Targeted quantification of specific analytes mdpi.com |
| Throughput | Lower due to sample preparation | Higher, with faster analysis times restek.com |
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of synthesized or isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule. For this compound, ¹H NMR would show characteristic signals for the steroid backbone protons. The presence and position of the acetate group would be confirmed by a singlet corresponding to the methyl protons of the acetate group. The stereochemistry at the C3 and C5 positions can be determined by analyzing the coupling constants and through advanced NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. mdpi.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the ketone at C11 and C20, and the ester of the acetate group. jchps.com A strong band corresponding to the C-O stretching of the acetate group would also be present. jchps.com The absence of C=C bond stretching vibrations, which are present in cortisone, would confirm the saturation of the A-ring (the "tetrahydro" feature). mdpi.com FTIR can be a cost-effective method for confirming the identity and purity of a sample. mdpi.com
Table 3: Expected Spectroscopic Features for this compound
| Technique | Expected Signal/Band | Structural Correlation |
|---|---|---|
| ¹H NMR | Singlet ~2.0-2.2 ppm | Methyl protons of the C3-acetate group |
| Complex multiplets | Protons of the steroid backbone | |
| ¹³C NMR | Signal ~170 ppm | Carbonyl carbon of the acetate group |
| Signals for C3, C5, C11, C20 | Key carbons in the steroid structure | |
| FTIR | ~1735 cm⁻¹ (ester C=O stretch) | Carbonyl of the C3-acetate group |
| ~1705 cm⁻¹ (ketone C=O stretch) | Carbonyls at C11 and C20 | |
| ~1240 cm⁻¹ (C-O stretch) | Ester C-O bond | |
| Absence of band at ~1600-1680 cm⁻¹ | Saturated A-ring (no C=C stretch) mdpi.com |
Radioligand Binding Assays for Receptor Characterization and Competition Studies
Radioligand binding assays are a fundamental tool for studying the interaction of a compound with its target receptor. nih.gov These assays are used to determine the binding affinity (Kd) and specificity of a ligand for a receptor. The primary receptors for corticosteroids are the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). frontiersin.org
In a typical radioligand binding assay for corticosteroid receptors, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-dexamethasone for the GR) is incubated with a source of the receptor (e.g., purified receptor, cell lysates, or tissue homogenates). nih.gov To determine the binding affinity of a test compound like this compound, a competition experiment is performed. In this setup, increasing concentrations of the unlabeled test compound are added to the incubation mixture, and its ability to displace the radiolabeled ligand from the receptor is measured. nih.gov
The structural modifications in this compound, namely the reduction of the A-ring and the presence of the 3-acetate group, would likely influence its binding affinity for GR and MR compared to cortisol or cortisone. These assays are crucial for determining whether this metabolite retains any biological activity at the receptor level. nih.gov
Immunochemical Assays (e.g., ELISA, RIA) for Research Applications
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for the quantification of hormones in biological samples due to their high throughput and sensitivity. nih.govalpco.com These assays are based on the principle of competitive binding between an unlabeled antigen (the analyte in the sample) and a labeled antigen (the tracer) for a limited number of antibody binding sites.
The development of a specific immunoassay for this compound would require the production of antibodies that can distinguish it from other structurally related corticosteroids like cortisol, cortisone, and other tetrahydro metabolites. nih.gov This can be challenging due to the high degree of structural similarity among these compounds, which often leads to cross-reactivity. nih.gov For instance, an RIA developed for tetrahydrocortisol (B1682764) showed some cross-reactivity with tetrahydrocortisone (B135524). nih.gov
To improve specificity, heterologous immunoassays can be developed, where the hapten used for antibody production is different from the hapten used for the enzyme conjugate in an ELISA. nih.gov While specific immunoassays for this compound are not commonly available, the principles of RIA and ELISA are applicable. nih.govnih.gov However, due to the potential for cross-reactivity, methods like LC-MS/MS are often preferred for the specific quantification of individual steroid metabolites. nih.gov
Computational and Theoretical Studies on 3β,5β Tetrahydro Cortisone 3 Acetate
Molecular Docking Simulations with Steroid Receptors and Metabolic Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3β,5β-Tetrahydro Cortisone (B1669442) 3-Acetate, docking simulations would be invaluable for predicting its binding affinity and interaction patterns with key biological targets, such as steroid receptors (e.g., glucocorticoid and mineralocorticoid receptors) and metabolic enzymes.
Studies on other steroid substrates have successfully used molecular docking to elucidate the structural basis for their interaction with metabolic enzymes like human cytosolic hydroxysteroid dehydrogenases (AKR1C1 and AKR1C2). nih.gov These simulations can reveal how a steroid fits into the enzyme's active site and which functional groups are positioned for a reaction to occur. nih.gov For 3β,5β-Tetrahydro Cortisone 3-Acetate, docking could predict its potential as a substrate or inhibitor of enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSDs) or various reductases, which are crucial for glucocorticoid metabolism. nih.gov The insights gained would help to understand its biological activity and potential influence on the broader steroid metabolic network.
For instance, docking simulations could compare the binding energy and orientation of this compound within the active site of the glucocorticoid receptor to that of cortisol. This would provide a theoretical measure of its potential glucocorticoid activity. Similarly, docking it into the active sites of enzymes responsible for its formation (e.g., 5β-reductase and acetyltransferases) or further metabolism could clarify its role as a metabolic intermediate.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. nih.gov For this compound, MD simulations could offer a deeper understanding of its behavior both in solution and when interacting with a protein target.
When a ligand-protein complex, identified through molecular docking, is subjected to MD simulations, the stability of the interaction can be assessed. The simulation would show how the ligand and protein adjust to each other's presence, the persistence of key hydrogen bonds and hydrophobic interactions, and the role of water molecules in mediating the binding. nih.gov This would provide a more accurate picture of the binding affinity and the mechanism of action or inhibition than docking alone.
Table 1: Representative Findings from Molecular Dynamics Studies of Corticosteroids
| Studied Compound(s) | Key Finding | Potential Relevance for this compound |
|---|---|---|
| 35 Corticosteroids including Dexamethasone and Aldosterone (B195564) | A rigid A-ring is associated with glucocorticoid specificity, while a rigid C-ring correlates with mineralocorticoid specificity. nih.govroyalsocietypublishing.org | The conformational flexibility of the A and C rings of this compound could be simulated to predict its potential for glucocorticoid or mineralocorticoid activity. |
This table is generated based on data from studies on related corticosteroids and is intended to be illustrative of the types of findings that could be obtained for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a training set of molecules with known activities or properties.
For this compound, a QSAR model could be used to predict its binding affinity for corticosteroid-binding globulin (CBG). Studies have successfully developed QSAR models for a series of steroids, identifying that the electrostatic charges on atoms in rings A and D, along with molar refractivity, are significant contributors to CBG binding affinity. nih.gov By calculating the same descriptors for this compound, its CBG binding could be estimated without the need for direct experimental measurement.
Similarly, a QSPR model could predict properties like aqueous solubility or membrane permeability, which are crucial for its pharmacokinetic profile. Multi-target QSAR models have also been developed to simultaneously predict the binding affinity of steroids to both CBG and sex hormone-binding globulin (SHBG), highlighting the importance of electronic and steric descriptors. nih.gov
Table 2: Key Descriptors in Corticosteroid QSAR Models
| Model Type | Target | Important Descriptors Identified | Reference |
|---|---|---|---|
| QSAR | Corticosteroid-Binding Globulin (CBG) Affinity | Electrostatic charges of atoms at positions 3, 4, 5, 8, 9, and 16; Molar Refractivity (MR); Lipophilicity (logP). nih.gov | nih.gov |
This table summarizes findings from QSAR studies on a range of steroids. These descriptors could be calculated for this compound to predict its activities.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide valuable insights into the geometry, reaction energies, and electronic properties of a molecule like this compound.
DFT could be used to accurately determine the molecule's three-dimensional structure and the distribution of electron density. This information is fundamental for understanding its reactivity. For instance, by calculating the energies of different conformations, the most stable structure can be identified. Furthermore, DFT can be used to model reaction mechanisms, such as the enzymatic hydrolysis of the 3-acetate group, by calculating the energy barriers for the reaction to proceed. This would help in predicting its metabolic stability. The calculated electrostatic potential on the molecular surface can also highlight regions that are prone to electrophilic or nucleophilic attack, providing clues about its interactions with biological macromolecules.
In Silico Prediction of Metabolic Fate and Enzyme Substrate Specificity
In silico metabolism prediction tools are computational models designed to predict the metabolic fate of a chemical compound. creative-biolabs.com These tools can be broadly categorized into ligand-based and structure-based approaches. eurekaselect.com Ligand-based methods use the structure of the compound to predict its likely sites of metabolism based on databases of known metabolic reactions, while structure-based methods involve docking the compound into the active site of a specific metabolic enzyme.
For this compound, these tools could predict its subsequent metabolic transformations. For example, it could undergo further reduction, oxidation, or conjugation reactions. Software like MetaPredictor or others based on deep learning models could suggest potential metabolites by identifying the most likely sites of metabolism. nih.gov This is particularly useful as it can predict metabolites formed by a wide range of enzyme families, not just the most common ones. nih.gov
Given that this compound is itself a product of metabolism, predicting its subsequent fate is crucial for a complete understanding of the cortisone metabolic pathway. nih.govcaymanchem.com In silico tools could suggest, for example, if the 3-acetate group is likely to be hydrolyzed, or if other positions on the steroid nucleus are susceptible to hydroxylation by cytochrome P450 enzymes. These predictions can guide targeted analytical studies to identify and quantify these potential metabolites in biological samples.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 11-deoxycorticosterone |
| 11β-hydroxysteroid dehydrogenase |
| This compound |
| 5β-reductase |
| Acetyltransferase |
| Aldosterone |
| Corticosteroid-binding globulin |
| Cortisol |
| Cortisone |
| Cytochrome P450 |
| Dexamethasone |
| Hydrocortisone (B1673445) |
| Mineralocorticoid |
| Sex hormone-binding globulin |
Comparative Biochemical and Pharmacological Profiles of 3β,5β Tetrahydro Cortisone 3 Acetate
Comparison of Metabolic Profiles with Cortisone (B1669442), Cortisol, and Other Tetrahydro-Reduced Steroids
The metabolism of glucocorticoids is a complex process primarily occurring in the liver, involving a series of enzymatic reactions that alter their biological activity and facilitate their excretion. nih.gov 3β,5β-Tetrahydro Cortisone 3-Acetate is a downstream metabolite of cortisone, formed through a multi-step process.
Initially, cortisone is converted to its biologically active form, cortisol (hydrocortisone), by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). patsnap.com Conversely, 11β-HSD2 inactivates cortisol back to cortisone. nih.gov Subsequently, both cortisone and cortisol undergo A-ring reduction by 5α- and 5β-reductases to form dihydro and then tetrahydro metabolites. nih.gov Specifically, cortisone is metabolized to 5β-tetrahydrocortisone (THE) via 5β-reductase. nih.gov The formation of this compound involves the subsequent acetylation of the 3β-hydroxyl group of a tetrahydrocortisone (B135524) precursor.
The metabolic fate of this compound differs from its parent compounds. While cortisone and cortisol are interconverted and actively participate in glucocorticoid signaling, their tetrahydro-reduced metabolites are generally considered inactive and are primed for renal excretion, often after conjugation with glucuronic acid or sulfate (B86663). nih.gov The addition of the acetate (B1210297) group at the 3-position can influence the lipophilicity of the molecule, potentially affecting its distribution and rate of clearance compared to its non-acetylated counterpart, 3β,5β-tetrahydrocortisone.
Table 1: Comparative Metabolic Features
| Compound | Key Metabolic Enzymes Involved | Primary Metabolic Fate | Biological Activity |
|---|---|---|---|
| Cortisone | 11β-HSD1 (activation to cortisol), 5β-Reductase (inactivation) | Interconversion with cortisol, reduction to tetrahydro metabolites | Inactive precursor to cortisol |
| Cortisol | 11β-HSD2 (inactivation to cortisone), 5α/5β-Reductases (inactivation) | A-ring reduction, conjugation for excretion | Biologically active glucocorticoid |
| 5β-Tetrahydrocortisone (THE) | UDP-glucuronyltransferase (conjugation) | Glucuronidation and renal excretion | Generally considered inactive |
| This compound | Esterases (potential deacetylation), UDP-glucuronyltransferase | Potential deacetylation, glucuronidation, and renal excretion | Largely uncharacterized, presumed to be inactive |
Comparative Receptor Binding Affinities and Transcriptional Potencies with Parent Compounds and Analogues
The biological activity of corticosteroids is mediated through their binding to and activation of intracellular glucocorticoid (GR) and mineralocorticoid (MR) receptors. nih.gov The structural modifications inherent to this compound—namely the reduction of the A-ring and acetylation at the C-3 position—would be expected to significantly alter its affinity for these receptors compared to cortisol and cortisone.
Given these structural changes, it is highly probable that this compound possesses a significantly lower binding affinity for the GR and MR compared to cortisol. Consequently, its transcriptional potency, or its ability to activate or suppress gene expression through these receptors, is expected to be minimal. Active glucocorticoids like cortisol bind to the GR, which then translocates to the nucleus to modulate the transcription of target genes. oncohemakey.com Compounds with low receptor affinity are unlikely to initiate this cascade effectively.
Table 2: Postulated Comparative Receptor Affinities and Transcriptional Potencies
| Compound | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity | Transcriptional Potency |
|---|---|---|---|
| Cortisol | High | High | High |
| Cortisone | Low (prohormone) | Low | Low |
| 5β-Tetrahydrocortisone (THE) | Very Low / Negligible | Very Low / Negligible | Very Low / Negligible |
| This compound | Very Low / Negligible (Postulated) | Very Low / Negligible (Postulated) | Very Low / Negligible (Postulated) |
Differential Cellular Responses Elicited by this compound versus Other Corticosteroids
The cellular responses to corticosteroids are diverse, encompassing anti-inflammatory, immunosuppressive, and metabolic effects. These responses are a direct consequence of receptor binding and subsequent modulation of gene expression. Given the presumed low receptor affinity of this compound, it is unlikely to elicit the classic cellular responses observed with potent glucocorticoids like cortisol or synthetic analogues such as dexamethasone.
For instance, cortisone acetate has been shown to suppress the proliferation of lymphoid cells and alter the cellular composition at sites of infection. nih.gov This is a hallmark immunosuppressive effect of active glucocorticoids. In contrast, this compound, as a downstream and likely inactive metabolite, would not be expected to exert such profound effects on immune cell function.
The cellular response to any steroid is concentration-dependent and tissue-specific, relying on the local expression of receptors and metabolizing enzymes. nih.gov However, without significant receptor interaction, this compound would likely be a bystander molecule in most cellular contexts, simply transiting through the cell en route to elimination.
Table 3: Comparison of Postulated Cellular Responses
| Compound | Effect on Lymphocyte Proliferation | Anti-inflammatory Gene Induction | Metabolic Gene Regulation |
|---|---|---|---|
| Cortisol | Suppressive | Strong | Significant |
| Cortisone Acetate | Suppressive (after conversion to cortisol) nih.gov | Significant (after conversion) | Significant (after conversion) |
| Dexamethasone | Highly Suppressive | Very Strong | Potent |
| This compound | Negligible (Postulated) | Negligible (Postulated) | Negligible (Postulated) |
Enzyme Inhibition/Activation Profiles Compared to Other Steroid Modulators
Steroids and their metabolites can sometimes act as allosteric modulators, either inhibiting or activating enzymes involved in their own or other metabolic pathways. youtube.com The enzymes central to glucocorticoid metabolism, such as 11β-HSD1, 11β-HSD2, and the 5α/5β-reductases, are potential targets for such modulation.
There is no direct evidence to suggest that this compound is a significant inhibitor or activator of these key steroidogenic enzymes. The activity of these enzymes is influenced by the substrate and cofactor availability, and in some cases, by competitive or non-competitive inhibitors. For example, the drug carbenoxolone (B1668346) is known to inhibit 11β-HSD enzymes. nih.gov
Table 4: Postulated Enzyme Interaction Profiles
| Compound/Agent | Effect on 11β-HSD1 | Effect on 11β-HSD2 | Effect on 5β-Reductase |
|---|---|---|---|
| Carbenoxolone | Inhibitor nih.gov | Inhibitor nih.gov | No direct effect reported |
| Glycyrrhetinic Acid | Inhibitor | Inhibitor | No direct effect reported |
| Cortisol | Substrate | Substrate | Substrate |
| Cortisone | Substrate | Product | Substrate |
| This compound | Unlikely to be a significant modulator (Postulated) | Unlikely to be a significant modulator (Postulated) | Unlikely to be a significant modulator (Postulated) |
Research Gaps, Future Directions, and Emerging Methodologies for 3β,5β Tetrahydro Cortisone 3 Acetate
Unexplored Metabolic Pathways and Identification of Minor Metabolites
The metabolic pathways of major corticosteroids have been extensively studied, yet the complete metabolic map of their derivatives, including 3β,5β-Tetrahydro Cortisone (B1669442) 3-Acetate, remains incomplete. The administration of cortisone acetate (B1210297) leads to the formation of various metabolites through processes like reduction and hydroxylation nih.gov. However, the specific enzymatic processes that govern the acetylation and deacetylation of 3β,5β-Tetrahydro Cortisone at the 3-position, and the subsequent downstream metabolites, are not well-defined.
Future research should focus on identifying the specific enzymes responsible for the formation and further breakdown of 3β,5β-Tetrahydro Cortisone 3-Acetate. It is plausible that currently unidentified or poorly characterized minor metabolites exist, which could possess unique biological activities. Advanced analytical techniques are pivotal in this endeavor.
Table 1: Known and Hypothesized Metabolic Conversions of Cortisone Acetate
| Precursor | Metabolite | Key Enzymatic Step (Hypothesized for Acetate) | Significance |
| Cortisone Acetate | Hydrocortisone (B1673445) | 11β-hydroxysteroid dehydrogenase | Activation of the glucocorticoid patsnap.com |
| Cortisone | Tetrahydrocortisone (B135524) | 5β-reductase, 3α-hydroxysteroid dehydrogenase | Major inactive metabolite |
| 3β,5β-Tetrahydro Cortisone | This compound | Acetyltransferase (unidentified) | Potential modulation of activity or clearance |
| This compound | Further Metabolites | Various (e.g., hydroxylases, glucuronosyltransferases) | Unknown biological roles |
The identification of novel metabolites, even in minute quantities, could unveil previously unknown biological pathways and regulatory mechanisms within the steroid network.
Deeper Elucidation of Non-Canonical Receptor or Protein Interactions
The classical mechanism of steroid action involves binding to intracellular nuclear receptors and modulating gene transcription. However, a growing body of evidence supports the existence of rapid, non-genomic effects mediated by membrane-bound receptors and other protein interactions bioscientifica.combioscientifica.comresearchgate.netnih.govwikipedia.orgendocrine.org. These non-canonical pathways can influence cellular signaling cascades within minutes, a timeframe too short to be explained by genomic mechanisms bioscientifica.combioscientifica.com.
For this compound, the potential for such non-canonical interactions is a significant research gap. It is unknown whether this metabolite can bind to specific membrane receptors or interact with other proteins to trigger rapid cellular responses. The presence of the 3-acetate group could influence its binding affinity and specificity for such non-canonical partners compared to its non-acetylated counterpart.
Future investigations should employ techniques such as affinity chromatography and co-immunoprecipitation to identify potential binding partners of this compound. Elucidating these interactions could reveal novel roles for this metabolite in cellular processes beyond classical genomic regulation.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Steroid Research
The advent of "omics" technologies offers a powerful lens through which to examine the global effects of steroid metabolites. Metabolomics, the large-scale study of small molecules, can provide a comprehensive snapshot of the metabolic perturbations induced by this compound nih.govresearchgate.net. Similarly, proteomics can identify changes in the expression and post-translational modification of proteins in response to this compound, offering insights into its functional consequences nih.govlih.lu.
While metabolomic and proteomic studies have been applied to broader steroid research and the effects of cortisol, specific investigations focusing on this compound are lacking nih.govresearchgate.netnih.govlih.lu. Such studies could reveal novel biomarkers associated with specific physiological or pathological states where the metabolism of cortisone is altered.
Table 2: Potential Applications of Omics Technologies for this compound Research
| Omics Technology | Potential Application | Expected Outcome |
| Metabolomics | Profiling of downstream metabolites after administration of this compound. | Identification of novel, previously uncharacterized metabolites and pathways. |
| Proteomics | Analysis of protein expression changes in cells or tissues treated with this compound. | Identification of protein networks and signaling pathways modulated by the compound. |
| Transcriptomics | Examination of gene expression alterations in response to this compound. | Understanding the genomic effects and comparing them with non-acetylated forms. |
Integrating data from these different omics platforms will be crucial for constructing a holistic view of the biological role of this compound.
Development of Novel Stereoselective Synthetic Routes and Biocatalysts
The precise stereochemistry of steroid molecules is critical for their biological activity. The development of efficient and stereoselective synthetic routes to produce this compound is essential for advancing its research. While synthetic methods for related steroid structures exist, novel approaches that are more efficient, environmentally friendly, and highly stereospecific are needed.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising avenue for the stereoselective synthesis of steroids. Enzymes can exhibit exquisite stereo- and regioselectivity, often under mild reaction conditions. The application of biocatalysts for the specific acetylation of the 3β-hydroxyl group of 3β,5β-Tetrahydro Cortisone could provide a highly efficient and selective synthetic route. Research into novel enzymes with the desired activity, potentially through enzyme engineering and directed evolution, is a key future direction.
Integration of In Silico and Experimental Approaches for Comprehensive Mechanistic Discovery
The synergy between computational (in silico) and experimental (in vitro/in vivo) approaches is becoming increasingly important in modern biomedical research. In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound to various receptors and enzymes. These computational models can generate hypotheses that can then be tested and validated through targeted experimental studies nih.gov.
For instance, computational models of steroid metabolism could help predict potential metabolic pathways and minor metabolites of this compound, guiding experimental efforts for their identification. Similarly, docking studies could predict potential non-canonical protein interactions, which could then be investigated using biochemical and cell-based assays. This integrated approach can accelerate the pace of discovery and provide a more comprehensive understanding of the mechanisms of action of this steroid metabolite.
Q & A
Q. How can the structure of 3β,5β-Tetrahydro Cortisone 3-Acetate be confirmed using spectroscopic methods?
To confirm the structure, use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, analyze the stereochemistry at C3 and C5 using coupling constants and NOE (Nuclear Overhauser Effect) experiments. The acetate group at C3 will show a distinct triplet in -NMR (~2.05 ppm) and a carbonyl signal at ~170 ppm in -NMR. HRMS should yield a molecular ion peak at m/z 406.25 (CHO, exact mass: 406.2355) . For derivatives like 3β-O-tert-butyldimethylsilyl analogs, confirm silyl protection via -NMR or characteristic shifts in -NMR .
Q. What are the critical parameters for optimizing HPLC analysis of this compound?
Use a C18 column with a mobile phase of acetonitrile:water (60:40, v/v) adjusted to pH 3.0 with formic acid. Retention time typically falls between 8–12 minutes. Ensure column temperature is maintained at 30°C to improve peak symmetry. For quantification, calibrate using deuterated analogs (e.g., D-labeled derivatives) to account for matrix effects in biological samples . Validate method precision with ≤5% RSD for retention time and ≤2% for peak area .
Advanced Research Questions
Q. How can isotopic labeling (e.g., D4_44) aid in tracking metabolic pathways of this compound?
Deuterated analogs (e.g., 3β,5β-Tetrahydro Cortisone-D) enable precise tracking via LC-MS/MS. Introduce D-labels at non-exchangeable positions (e.g., C2 and C4 of the steroid backbone) to avoid metabolic scrambling. Monitor transitions like m/z 368.25 → 253.1 (characteristic fragment). Use stable isotope dilution analysis (SIDA) to quantify metabolites in urine or plasma, correcting for ion suppression . For in vitro studies, incubate with liver microsomes and use deuterated internal standards to distinguish endogenous vs. exogenous metabolites .
Q. What experimental strategies resolve contradictions in reported metabolic pathways of related tetrahydrocorticosteroids?
Discrepancies in metabolic pathways (e.g., oxidation vs. conjugation) may arise from species-specific enzyme activity or assay conditions. Design cross-species studies using human, rat, and fungal (e.g., Botrytis cinerea) models to compare metabolite profiles. For example, B. cinerea metabolizes capsidiol 3-acetate via oxidation pathways distinct from mammalian systems, highlighting the need for model-specific controls . Use CRISPR-edited cell lines (e.g., CYP3A4 knockout) to isolate enzyme contributions. Validate findings with kinetic assays measuring and for key enzymes like 11β-hydroxysteroid dehydrogenase .
Methodological Challenges and Solutions
Q. How can structural analogs interfere with quantification, and how is this mitigated?
Structural analogs (e.g., 3α,5β-Tetrahydro Cortisone) may co-elute in HPLC or share MS/MS transitions. To resolve, employ orthogonal methods:
- Chromatography : Use a phenyl-hexyl column to enhance separation of diastereomers.
- Mass spectrometry : Monitor unique fragment ions (e.g., m/z 121 for the acetate group vs. m/z 135 for non-acetylated analogs).
- Enzymatic digestion : Treat samples with esterase to hydrolyze the acetate group, confirming specificity via disappearance of the target peak .
Q. What are best practices for synthesizing high-purity this compound?
Start with cortisone acetate as the precursor. Reduce the Δ-double bond using catalytic hydrogenation (Pd/C, H, 40 psi) in ethanol at 25°C. Monitor reaction progress via TLC (R = 0.3 in CHCl:MeOH 9:1). Purify via silica gel chromatography (hexane:ethyl acetate gradient). Confirm stereochemistry at C5β using NOESY correlations between H19 and H5β. Final purity (>99%) is achievable via recrystallization from acetone/hexane .
Data Interpretation and Validation
Q. How to address discrepancies in reported physicochemical properties (e.g., melting point)?
Variations in melting points (e.g., 190°C vs. 185°C) may stem from polymorphic forms or impurities. Characterize batches via differential scanning calorimetry (DSC) and X-ray crystallography. For biological studies, standardize storage conditions (desiccated, -20°C) to prevent hydrate formation, which alters solubility and bioactivity .
Q. What statistical approaches validate reproducibility in dose-response studies?
Use a mixed-effects model to account for inter-experiment variability. For in vitro assays (e.g., glucocorticoid receptor binding), include triplicate technical replicates and three biological replicates. Apply Bland-Altman analysis to assess agreement between independent labs. Report 95% confidence intervals for EC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
